molecular formula C24H23FN2O3S B11212125 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 6798-36-3

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-fluorobenzamide

Cat. No.: B11212125
CAS No.: 6798-36-3
M. Wt: 438.5 g/mol
InChI Key: ZUQBNZBEHBEDIX-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom on the benzamide ring, an isoquinoline sulfonyl group, and an ethylphenyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Isoquinoline Sulfonyl Group: The isoquinoline ring is first synthesized through a Pictet-Spengler reaction, followed by sulfonylation using sulfonyl chloride under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with the Benzamide: The final step involves coupling the fluorinated benzamide with the isoquinoline sulfonyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the sulfonyl group to a thiol group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Thiol-substituted benzamides.

    Substitution: Nucleophile-substituted benzamides.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinal chemists may investigate this compound for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-fluorobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylphenyl)-2-fluorobenzamide: Similar structure with a methyl group instead of an ethyl group.

    5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-chlorobenzamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of the isoquinoline sulfonyl group, the ethylphenyl group, and the fluorine atom in 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-fluorobenzamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

6798-36-3

Molecular Formula

C24H23FN2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C24H23FN2O3S/c1-2-17-7-9-20(10-8-17)26-24(28)22-15-21(11-12-23(22)25)31(29,30)27-14-13-18-5-3-4-6-19(18)16-27/h3-12,15H,2,13-14,16H2,1H3,(H,26,28)

InChI Key

ZUQBNZBEHBEDIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F

Origin of Product

United States

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